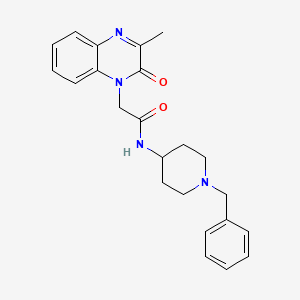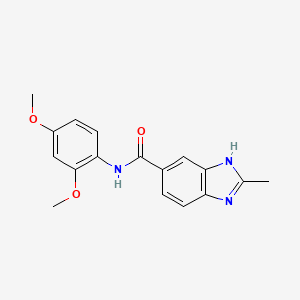![molecular formula C12H12N4O3S B10981466 4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one](/img/structure/B10981466.png)
4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one is a heterocyclic compound that contains a thienopyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one typically involves the following steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by the condensation of 2-aminothiophene with appropriate aldehydes or ketones under acidic or basic conditions.
Functionalization: The thienopyrimidine core is then functionalized by introducing hydroxyl and methyl groups at specific positions through various substitution reactions.
Coupling with Piperazine: The functionalized thienopyrimidine is then coupled with piperazine-2-one using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thienopyrimidine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thienopyrimidine derivatives.
Scientific Research Applications
4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Pharmaceuticals: It is explored as a potential drug candidate for various diseases.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds such as 6-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-(2,4-difluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: Compounds such as 2-(4-chlorophenyl)-5-hydroxy-4,5-dimethyl-6-phenyl-5,8-dihydro[2,3-d]pyrimidin-7(6H)-one.
Uniqueness
4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one is unique due to its specific substitution pattern and the presence of both thienopyrimidine and piperazine moieties
Properties
Molecular Formula |
C12H12N4O3S |
|---|---|
Molecular Weight |
292.32 g/mol |
IUPAC Name |
5-methyl-6-(3-oxopiperazine-1-carbonyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H12N4O3S/c1-6-8-10(18)14-5-15-11(8)20-9(6)12(19)16-3-2-13-7(17)4-16/h5H,2-4H2,1H3,(H,13,17)(H,14,15,18) |
InChI Key |
WKVZWDUTEUJGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)N3CCNC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10981388.png)
![ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10981394.png)

![2-[(2-Nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10981403.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B10981404.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B10981408.png)


![2-(2-hydroxy-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B10981428.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10981432.png)
![methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate](/img/structure/B10981437.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10981439.png)
![3-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]quinazolin-4(3H)-one](/img/structure/B10981442.png)
![N-[1-(propan-2-yl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10981453.png)
